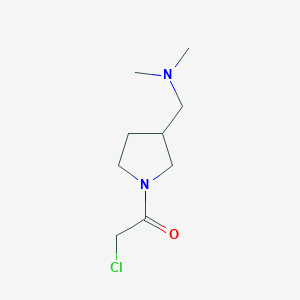

2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Description

2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a chloroethanone derivative featuring a pyrrolidine ring substituted with a dimethylaminomethyl group at the 3-position.

Properties

IUPAC Name |

2-chloro-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11(2)6-8-3-4-12(7-8)9(13)5-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCXTXCFKVTUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of a pyrrolidine derivative with a chloroethanone precursor. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions might convert the chloro group to a hydroxyl group or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of polar aprotic solvents and bases like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems suggests potential applications in:

- Neuropharmacology : Preliminary studies indicate that 2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone may modulate neurotransmitter activity, which could be beneficial in treating conditions such as depression, anxiety, and other mood disorders.

- Antidepressant Research : The compound's interaction with serotonin and norepinephrine receptors is under investigation, as it may help in developing new antidepressants with fewer side effects compared to existing treatments.

Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is crucial for its development as a therapeutic agent. Studies have shown that:

- Receptor Binding : The compound may bind to specific receptors or enzymes, influencing their function and leading to various biological effects.

- Metabolism : Investigations into how the compound is metabolized in the body will provide insights into its efficacy and safety profile.

Case Studies and Research Findings

Several studies have been conducted to evaluate the potential applications of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its promising interactions with serotonin receptors, suggesting a pathway for developing new antidepressants.

- Research presented at the International Conference on Drug Development indicated that modifications to the pyrrolidine ring enhance binding affinity to target receptors, improving therapeutic outcomes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone

- Molecular Formula: C₂₁H₂₄ClNO

- Key Features: A piperidine ring substituted with dimethyl and phenyl groups, coupled with a chloroethanone group.

- Synthesis : Derived from substituted piperidine precursors via nucleophilic substitution or acylation reactions.

- Applications: Piperidine derivatives are known for their biological activity, including antimicrobial and anticancer properties. The crystal structure of this analog (CCDC 1044361) reveals intramolecular C–H···O and C–H···Cl interactions, which may influence its stability and reactivity .

2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone

- Molecular Formula : C₁₉H₁₃ClN₄O (estimated).

- Key Features: An indoloquinoxaline core with a methyl group and chloroethanone substituent.

- Synthesis : Synthesized via nucleophilic substitution of chlorinated intermediates with hydrazine hydrate .

- Applications: Used to generate hydrazino derivatives for coordination chemistry and metal complex studies .

Pyridine-Based Chloroethanones

2-Chloro-1-(3-methylpyridin-2-yl)ethanone

- Molecular Formula: C₈H₈ClNO

- Key Features: A pyridine ring substituted with a methyl group and chloroethanone.

- Synthesis : Likely synthesized via acylation of 3-methylpyridine derivatives.

- Applications : Functions as a building block in drug discovery, particularly for kinase inhibitors .

Comparative Data Table

*Estimated based on analogous structures.

Key Differences and Implications

Heterocyclic Core: The pyrrolidine core in the target compound may enhance solubility due to the dimethylaminomethyl group, whereas phenyl-substituted piperidines (e.g., C₂₁H₂₄ClNO) exhibit increased lipophilicity, favoring membrane permeability in bioactive molecules .

Reactivity: Chloroethanones with electron-rich aromatic systems (e.g., indoloquinoxaline) undergo nucleophilic substitution more readily, enabling diverse derivatization .

Biological Activity :

- Piperidine derivatives demonstrate broader reported bioactivity compared to pyrrolidine analogs, possibly due to their prevalence in natural product-inspired drug design .

Biological Activity

2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a chloroethanone moiety attached to a pyrrolidine ring, which may confer unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H17ClN2O, with a molecular weight of 204.70 g/mol. The structure includes a dimethylamino group, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone |

| InChI Key | BGCXTXCFKVTUIA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC1CCN(C1)C(=O)CCl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group may enhance its lipophilicity and facilitate membrane penetration, allowing it to exert effects on intracellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting psychoactive effects.

Biological Activity

Research has indicated that derivatives of this compound may exhibit various biological activities, including:

Anticancer Activity

A study highlighted the potential anticancer properties of related pyrrolidine derivatives, suggesting that modifications in the structure can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Properties

Research into piperidine and pyrrolidine derivatives has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for further development as anticancer agents .

- Antibacterial Testing : A series of pyrrolidine derivatives were evaluated for their antibacterial efficacy, with some compounds showing MIC values comparable to established antibiotics, suggesting a viable alternative for treating resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.